7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a solvent mixture of water and ethanol. This reaction is catalyzed by a base and proceeds through a Knoevenagel condensation followed by cyclization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent ratios, and catalyst concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and anticancer activities, making it a promising candidate for drug development
Medicine: Potential use as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease progression
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage and apoptosis in cancer cells . Additionally, it interacts with various amino acids in the active site of enzymes, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Exhibits anticancer properties through protein kinase inhibition.
Quinazoline: Known for its use in cancer therapy due to its ability to inhibit tyrosine kinases.
Uniqueness
7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its ability to inhibit PARP-1 and other enzymes involved in disease progression makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H12N4O3 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
7-amino-5-naphthalen-1-yl-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C18H12N4O3/c19-8-12-13(11-7-3-5-9-4-1-2-6-10(9)11)14-16(23)21-18(24)22-17(14)25-15(12)20/h1-7,13H,20H2,(H2,21,22,23,24) |
InChI Key |
IHHFRYVUJAWYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N |
Origin of Product |
United States |
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